2-(4-(isopropylsulfonyl)phenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide
Description
2-(4-(Isopropylsulfonyl)phenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide is a synthetic acetamide derivative characterized by two distinct structural motifs:
- Isopropylsulfonylphenyl group: This substituent is a strong electron-withdrawing group, often used in medicinal chemistry to enhance metabolic stability and binding affinity in drug candidates.
Properties
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S2/c1-13(2)24(20,21)15-6-4-14(5-7-15)10-16(19)18-11-17(22-3)8-9-23-12-17/h4-7,13H,8-12H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCSPUMDWUMKMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2(CCSC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylsulfonyl)phenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the isopropylsulfonylphenyl intermediate:
Introduction of the acetamide group: This step involves the reaction of the intermediate with an appropriate acylating agent under controlled conditions.
Attachment of the methoxytetrahydrothiophenyl moiety: This final step involves the reaction of the acetamide intermediate with a methoxytetrahydrothiophenyl derivative, typically under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-(isopropylsulfonyl)phenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The acetamide group can be reduced to an amine under reducing conditions.
Substitution: The methoxytetrahydrothiophenyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Products may include sulfonic acids or sulfonates.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(isopropylsulfonyl)phenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide involves its interaction with specific molecular targets. The sulfonyl and acetamide groups may interact with enzymes or receptors, modulating their activity. The methoxytetrahydrothiophenyl moiety may enhance the compound’s binding affinity and specificity, leading to its observed effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Sulfonyl-Containing Acetamides
Table 2: Predicted Physicochemical Properties
| Property | Target Compound | (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide | N-(4-Amino-3-methoxyphenyl)methanesulfonamide |
|---|---|---|---|
| Molecular Weight | 395.5 | 298.34 | 230.3 |
| logP | ~2.8 | ~1.5 | ~0.9 |
| Aqueous Solubility | Low | Moderate | High |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-(4-(isopropylsulfonyl)phenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide?
- Methodology : Multi-step synthesis typically involves sulfonylation of the phenyl ring, followed by coupling with the tetrahydrothiophene moiety. Key steps include:
- Use of catalysts like palladium for cross-coupling reactions (e.g., Buchwald-Hartwig amination) .
- Optimization of solvent systems (e.g., DMF or THF) and temperatures (60–120°C) to maximize yield (reported 40–70% in analogous compounds) .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodology :
- NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns of the isopropylsulfonyl and methoxytetrahydrothiophene groups .
- Mass spectrometry (HRMS) for molecular weight verification .
- X-ray crystallography (if crystalline) to resolve stereochemistry of the tetrahydrothiophene ring .
- HPLC with UV detection to assess purity and stability .
Q. What are the compound’s physicochemical properties (e.g., solubility, stability) under experimental conditions?
- Methodology :
- Solubility : Test in polar (water, ethanol) and non-polar solvents (DMSO) using UV-Vis spectrophotometry .
- Stability : Accelerated degradation studies under varying pH (2–12) and temperatures (25–60°C) to identify hydrolysis-prone sites (e.g., sulfonamide or acetamide bonds) .
- Lipophilicity : Calculated logP values (e.g., ~3.5 for analogs) via reverse-phase HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodology :
- Perform dose-response curves in parallel assays (e.g., enzyme inhibition vs. cell-based assays) to distinguish direct target engagement from off-target effects .
- Use proteomics or metabolomics to identify interacting pathways (e.g., MAPK/ERK in anti-inflammatory activity) .
- Validate findings with knockout models or competitive binding assays .
Q. What experimental designs are recommended to elucidate the compound’s mechanism of action in modulating biological targets?
- Methodology :
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for putative targets (e.g., kinases or GPCRs) .
- Molecular dynamics simulations to model interactions with target binding pockets (e.g., sulfonamide group’s role in hydrogen bonding) .
- Transcriptomic analysis (RNA-seq) to identify downstream gene regulation .
Q. How does structural modification of the methoxytetrahydrothiophene moiety affect bioactivity?
- Methodology :
- Synthesize analogs with substituents at the 3-methoxy position (e.g., ethoxy, hydroxyl) and compare:
- Pharmacokinetic profiles (e.g., metabolic stability in liver microsomes) .
- Target selectivity via panel screening against related enzymes .
- Use QSAR models to correlate substituent electronic properties (Hammett constants) with activity .
Q. What strategies mitigate instability during in vivo studies, particularly in acidic environments?
- Methodology :
- Prodrug design : Mask labile groups (e.g., acetamide) with ester linkages .
- Encapsulation : Use liposomes or cyclodextrins to enhance bioavailability .
- pH-adjusted formulations for oral delivery (e.g., enteric coatings) .
Q. How can researchers address discrepancies in toxicity profiles between in vitro and in vivo models?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
